

Physical and chemical properties of 2-Chloro-5-methylphenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-methylphenylboronic acid

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An In-depth Technical Guide to 2-Chloro-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Chloro-5-methylphenylboronic acid**, a versatile reagent in modern organic synthesis. Detailed experimental protocols for its synthesis, analysis, and application in cross-coupling reactions are included to support its practical use in research and development.

Core Properties and Data

2-Chloro-5-methylphenylboronic acid, also known as 6-Chloro-m-tolylboronic acid, is a substituted arylboronic acid.^{[1][2]} Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial building block for constructing complex biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.^[1] The presence of the chloro and methyl groups on the phenyl ring allows for tailored synthetic strategies and influences the electronic properties and reactivity of the molecule.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Chloro-5-methylphenylboronic acid** are summarized below. It presents as a white to off-white crystalline powder and should be stored at room temperature under an inert atmosphere.^[1]

Property	Value	Source
CAS Number	193353-35-4	[3]
Molecular Formula	C ₇ H ₈ BClO ₂	[3]
Molecular Weight	170.40 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	205 °C	[1][4][5]
Boiling Point	330.1 ± 52.0 °C	(Predicted)
Density	1.26 ± 0.1 g/cm ³	(Predicted)
pKa	8.33 ± 0.58	(Predicted)
Storage	Room Temperature, Inert Atmosphere	

Spectroscopic Data Summary

While comprehensive spectral data for **2-Chloro-5-methylphenylboronic acid** is not widely published, the expected characteristics can be inferred from its structure and data for analogous compounds. Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

Spectroscopy	Expected Characteristics
^1H NMR	Aromatic protons (multiplets, $\sim 7.0\text{-}8.0$ ppm), Methyl protons (singlet, $\sim 2.3\text{-}2.5$ ppm), Boronic acid protons (broad singlet, variable shift).
^{13}C NMR	Aromatic carbons ($\sim 120\text{-}145$ ppm), Methyl carbon ($\sim 20\text{-}25$ ppm), Carbon bearing the boron group will show a characteristic broad signal.
FT-IR	O-H stretch (broad, $\sim 3200\text{-}3500$ cm^{-1}), C-H aromatic stretch ($\sim 3000\text{-}3100$ cm^{-1}), C-H aliphatic stretch ($\sim 2850\text{-}2950$ cm^{-1}), C=C aromatic stretch ($\sim 1400\text{-}1600$ cm^{-1}), B-O stretch ($\sim 1300\text{-}1400$ cm^{-1}), C-Cl stretch ($\sim 700\text{-}800$ cm^{-1}).
Mass Spectrometry	The molecular ion peak (M^+) is expected at $m/z \approx 170$, corresponding to the molecular weight. The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of $\sim 3:1$) would result in a characteristic $\text{M}+2$ peak.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, characterization, and application of **2-Chloro-5-methylphenylboronic acid**. The following sections provide generalized yet detailed protocols that can be adapted by researchers.

Synthesis of 2-Chloro-5-methylphenylboronic Acid

A common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.^{[6][7]}

Reaction: 2-Bromo-6-chloro-toluene + Mg \rightarrow (2-Chloro-5-methylphenyl)magnesium bromide (2-Chloro-5-methylphenyl)magnesium bromide + B(OiPr)₃ \rightarrow Intermediate boronate ester
Intermediate boronate ester + H₃O⁺ \rightarrow **2-Chloro-5-methylphenylboronic acid**

Materials:

- 2-Bromo-6-chloro-toluene (1.0 equiv)
- Magnesium turnings (1.2 equiv)
- Iodine (catalytic amount)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate (1.5 equiv)
- Hydrochloric acid (2 M)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Grignard Reagent Formation: To an oven-dried, three-necked flask under an argon atmosphere, add magnesium turnings and a crystal of iodine. Heat gently to activate the magnesium.
- Add anhydrous THF, followed by the dropwise addition of a solution of 2-bromo-6-chloro-toluene in THF. Maintain a gentle reflux.
- After the addition is complete, continue stirring at reflux for 1-2 hours until the magnesium is consumed.
- Borylation: Cool the Grignard solution to $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone bath).
- Slowly add triisopropyl borate via syringe, keeping the internal temperature below $-60\text{ }^{\circ}\text{C}$.
- Allow the mixture to warm to room temperature and stir overnight.[\[8\]](#)
- Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M HCl until the solution is acidic (pH \sim 1-2).
- Stir vigorously for 1 hour to ensure complete hydrolysis.

- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate) to obtain pure **2-Chloro-5-methylphenylboronic acid**.

Characterization Protocols

Melting Point Determination:

- Load a small, dry sample of the crystalline product into a capillary tube, sealed at one end.[\[9\]](#)
[\[10\]](#)
- Place the tube in a melting point apparatus.[\[10\]](#)[\[11\]](#)
- Heat the sample rapidly to ~15-20 °C below the expected melting point (205 °C).
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[\[11\]](#) A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

NMR Spectroscopy:

- Dissolve ~10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.[\[12\]](#)[\[13\]](#)
- Ensure the sample is fully dissolved.
- Place the tube in a spinner and calibrate it using a depth gauge before inserting it into the NMR spectrometer.[\[13\]](#)
- Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.[\[14\]](#)

- Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like TMS.[12]

FT-IR Spectroscopy:

- For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.[15]
- Collect a background spectrum of the clean ATR crystal.[15][16]
- Place a small amount of the dry, powdered sample onto the crystal, ensuring complete coverage.[15]
- Apply pressure using the clamp to ensure good contact.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).[15]
- Clean the crystal thoroughly after analysis.[16]

Mass Spectrometry:

- Ionize a small sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[17][18]
- The ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[17][19]
- A detector measures the abundance of each ion.
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation and isotopic patterns.[18]

Application in Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **2-Chloro-5-methylphenylboronic acid** with an aryl bromide.

Materials:

- Aryl bromide (1.0 equiv)

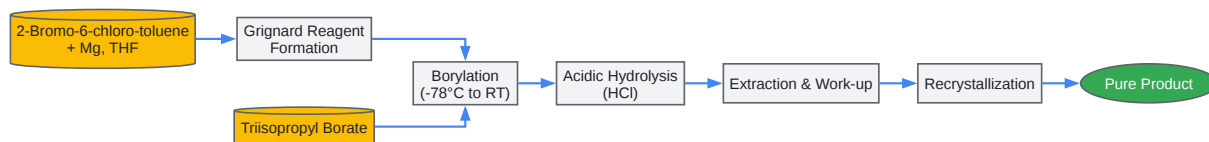
- **2-Chloro-5-methylphenylboronic acid** (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
- Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
- Ethyl acetate for extraction

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, **2-Chloro-5-methylphenylboronic acid**, palladium catalyst, and base.[\[20\]](#)[\[21\]](#)
- Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[\[20\]](#)
- Add the degassed solvent system via syringe.[\[20\]](#)
- Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction's progress using TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[\[20\]](#)

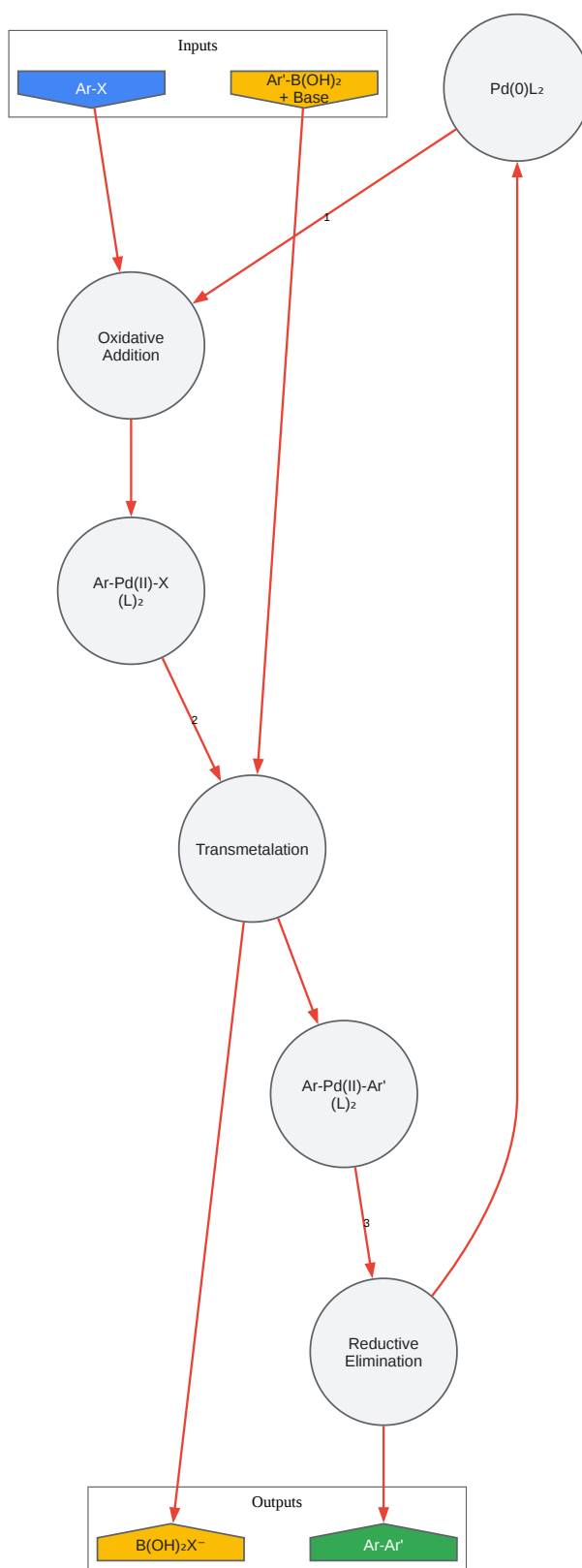
Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide clear visualizations of key processes.



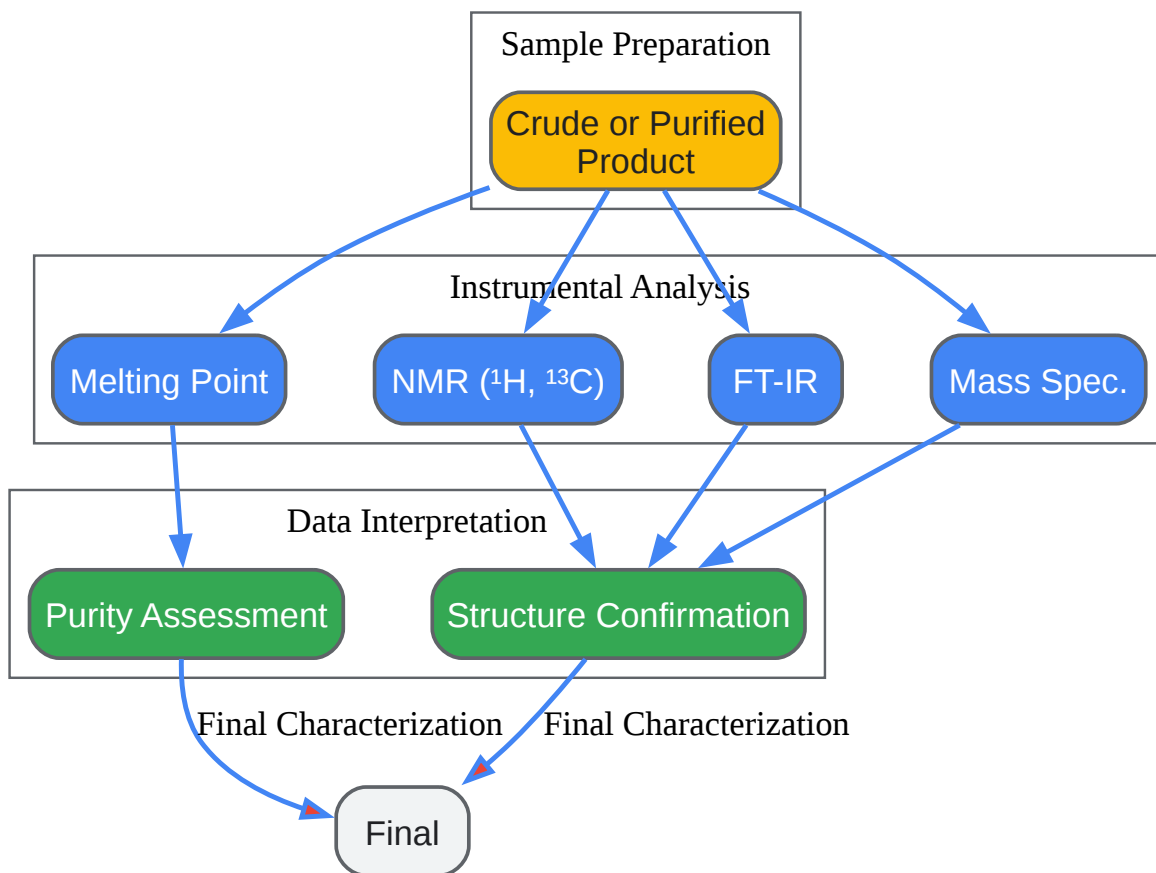
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Caption: General workflow for the synthesis of **2-Chloro-5-methylphenylboronic acid**.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: A typical analytical workflow for compound characterization and purity assessment.

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